molecular formula C10H13ClF3N B13459392 Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Cat. No.: B13459392
M. Wt: 239.66 g/mol
InChI Key: BCXHJUXBVQHJAM-UHFFFAOYSA-N
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Description

Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a substituted phenethylamine derivative with a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. The compound consists of a methylamine group linked via an ethyl chain to the 4-(trifluoromethyl)phenyl moiety, forming a secondary amine structure protonated as a hydrochloride salt. Its molecular formula is C₁₁H₁₃F₃N·HCl (molecular weight: 283.68 g/mol). The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications .

This structural motif is common in agrochemicals and pharmaceuticals, where fluorine substituents are leveraged for their electron-withdrawing effects and resistance to oxidative degradation .

Properties

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H12F3N.ClH/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H

InChI Key

BCXHJUXBVQHJAM-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-(Trifluoromethyl)phenylacetaldehyde

This classical approach involves the condensation of 4-(trifluoromethyl)phenylacetaldehyde with methylamine, followed by reduction to the corresponding amine and salt formation.

Step Reagents & Conditions Comments Yield (%)
1. Condensation 4-(Trifluoromethyl)phenylacetaldehyde + Methylamine (aqueous or methanolic) Formation of imine intermediate Not always isolated
2. Reduction Sodium cyanoborohydride or sodium triacetoxyborohydride in methanol or dichloromethane at 0–25 °C Mild reducing agents preferred to avoid over-reduction 70–85% (reported in analogous systems)
3. Salt Formation Treatment with HCl in ethanol or dioxane at room temperature Crystallization of hydrochloride salt Quantitative

Note: This method is widely applied for phenethylamine derivatives and can be adapted for the trifluoromethyl-substituted aldehyde.

Nucleophilic Substitution on 4-(Trifluoromethyl)phenethyl Halides

An alternative pathway involves alkylation of methylamine with 4-(trifluoromethyl)phenethyl bromide or chloride.

Step Reagents & Conditions Comments Yield (%)
1. Halide Preparation 4-(Trifluoromethyl)phenethyl alcohol converted to bromide/chloride using PBr3 or SOCl2 Standard halogenation 80–90%
2. Alkylation Methylamine (excess), solvent: ethanol or acetonitrile, temperature: 50–80 °C, time: 12–24 h Nucleophilic substitution to form secondary amine 60–75%
3. Salt Formation Addition of HCl gas or ethanolic HCl Crystallization Quantitative

This method is straightforward but may require careful control to avoid over-alkylation.

Catalytic Reductive Amination Using 4-(Trifluoromethyl)phenylacetone

This method uses 4-(trifluoromethyl)phenylacetone as a ketone precursor, reacted with methylamine under catalytic hydrogenation.

Step Reagents & Conditions Comments Yield (%)
1. Imine Formation 4-(Trifluoromethyl)phenylacetone + Methylamine in methanol, room temperature Imine intermediate formed in situ Not isolated
2. Catalytic Hydrogenation Pd/C or Raney Nickel catalyst, H2 atmosphere (1–5 atm), room temperature to 50 °C, 12–24 h Reduction of imine to amine 80–90%
3. Salt Formation Treatment with HCl in ethanol or dioxane Crystallization of hydrochloride salt Quantitative

This method is industrially favorable due to mild conditions and high selectivity.

Detailed Experimental Conditions and Optimization

Parameter Typical Range Notes
Solvent Methanol, ethanol, dichloromethane, acetonitrile, dimethyl sulfoxide Choice affects solubility and reaction rate
Temperature 0 °C to 110 °C Lower temperatures favor selectivity in reductive amination
Reaction Time 4 to 24 hours Longer times may increase yield but risk side reactions
Reducing Agents Sodium cyanoborohydride, sodium triacetoxyborohydride, catalytic hydrogenation Selected based on substrate sensitivity
Catalyst (if applicable) Pd/C, Raney Nickel, CuI with ligands For catalytic hydrogenation or amination
Molar Ratios Amine:aldehyde or ketone typically 1.1–1.5:1 Excess amine drives imine formation
Purification Recrystallization from ethanol, diisopropyl ether, or acetone-toluene mixtures Ensures high purity hydrochloride salt

Comparative Yields and Purity Data

Method Yield (%) Purity (%) Advantages Disadvantages
Reductive Amination (NaBH3CN) 70–85 >98 (HPLC) Mild, selective Requires careful handling of cyanoborohydride
Alkylation of Halide 60–75 >95 Simple reagents Risk of over-alkylation, side products
Catalytic Hydrogenation 80–90 >99 High yield, clean reaction Requires catalyst and hydrogen source
Copper-Catalyzed Amination (Patent) 50 (related compounds) Not specified One-pot, scalable Specific to aromatic amines, may need adaptation

Summary and Recommendations

The preparation of this compound is most efficiently achieved via reductive amination of 4-(trifluoromethyl)phenylacetaldehyde with methylamine, followed by reduction using mild hydride donors or catalytic hydrogenation. This approach offers high yields and purity with manageable reaction conditions.

Alternatively, nucleophilic substitution on halogenated phenethyl precursors provides a viable route but may involve more side reactions.

Emerging copper-catalyzed amination methods for related trifluoromethyl aromatic amines suggest potential for one-pot synthesis strategies, though direct application to this compound requires further optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azides or nitriles.

Mechanism of Action

The mechanism of action of Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule . This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride with structurally or functionally related compounds, emphasizing key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₁H₁₃F₃N·HCl Ethyl linker, para-CF₃, methylamine hydrochloride 283.68 High solubility; potential CNS/pharma use
Benfluorex Hydrochloride C₂₀H₂₀F₃NO₂·HCl Benzoate ester, branched ethyl-CF₃ 423.83 Anorectic agent; hydrolyzes to active metabolite
[4-(Trifluoromethyl)phenyl]methanamine hydrochloride C₈H₈F₃N·HCl Shorter benzylamine chain, para-CF₃ 219.61 Higher lipophilicity; agrochemical intermediates
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride C₁₁H₁₃F₃NO₂·HCl Acetate ester, α-methylamino-CF₃-phenyl 297.68 Ester hydrolysis susceptibility; prodrug potential
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride C₁₀H₁₁F₃NO·HCl Trifluoroethoxy (-OCH₂CF₃) substituent 269.65 Electron-withdrawing O-linker; pesticide leads
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride C₈H₉ClF₃NO Branched CF₃-CH(NH₂)-phenol 243.61 Phenolic acidity; antimicrobial applications

Key Findings:

Structural Flexibility vs. Rigidity :

  • The ethyl linker in the target compound allows greater conformational flexibility compared to the rigid benzylamine in [4-(trifluoromethyl)phenyl]methanamine hydrochloride. This flexibility may enhance interactions with protein binding pockets in therapeutic targets .
  • Benfluorex’s branched ethyl-CF₃ group and ester functionality increase its molecular weight and metabolic complexity, necessitating enzymatic hydrolysis for activation .

Electronic Effects :

  • The trifluoromethyl group (-CF₃) in the target compound is a strong electron-withdrawing group, stabilizing the phenyl ring against oxidation. In contrast, the trifluoroethoxy group (-OCH₂CF₃) in Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride introduces an oxygen atom, altering electronic distribution and hydrogen-bonding capacity .

Solubility and Bioavailability: The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs like [4-(trifluoromethyl)phenyl]methanamine, which has higher logP (lipophilicity) due to the absence of ionic character . Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride’s ester group may confer prodrug properties, with hydrolysis in vivo releasing the active amine .

Compounds with phenolic -OH groups, such as 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, exhibit enhanced hydrogen-bonding interactions, useful in antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride?

Methodological Answer:
The synthesis typically involves a reductive amination strategy. For example:

  • Step 1: Condensation of 4-(trifluoromethyl)benzaldehyde with methylamine in the presence of a base (e.g., triethylamine) to form an imine intermediate.
  • Step 2: Reduction of the imine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to yield the free amine.
  • Step 3: Formation of the hydrochloride salt by treating the free base with hydrochloric acid (HCl) in a polar solvent like ethanol or methanol .

Key Considerations:

  • Purity optimization requires recrystallization from ethanol/water mixtures.
  • Reaction progress can be monitored via TLC or HPLC to ensure minimal byproducts.

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL or SHELXTL for structure solution and refinement, leveraging constraints for trifluoromethyl group disorder .
  • Validation: Check for R-factors (< 5%) and validate geometry using PLATON or CCDC Mercury .

Note: Fluorine atoms may cause anisotropic displacement parameters; ensure proper disorder modeling.

Advanced: How to resolve contradictions in NMR data caused by fluorine atoms?

Methodological Answer:
Fluorine-19 NMR (¹⁹F NMR) and high-field ¹H NMR (≥ 500 MHz) are critical:

  • Decoupling: Use ¹H-¹⁹F decoupling to eliminate splitting artifacts in ¹H NMR.
  • Computational Validation: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm assignments .
  • Dynamic Effects: Variable-temperature NMR can probe conformational exchange broadening caused by trifluoromethyl rotation .

Example: A ¹⁹F NMR signal at δ -60 to -65 ppm confirms trifluoromethyl group presence .

Advanced: How to design experiments to study receptor binding affinity and selectivity?

Methodological Answer:
Use a combination of biochemical and computational approaches:

  • Radioligand Binding Assays: Incubate the compound with target receptors (e.g., GPCRs) using ³H- or ¹²⁵I-labeled ligands. Measure displacement IC₅₀ values .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₐₙ, kₒff) in real-time using immobilized receptors.
  • Molecular Docking: Perform simulations with AutoDock Vina or Schrödinger to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning) .

Data Interpretation: Compare binding profiles with structural analogs to identify key interactions (e.g., π-π stacking with aromatic residues).

Basic: What are effective solubility and purification techniques for this compound?

Methodological Answer:

  • Solubility: The hydrochloride salt enhances aqueous solubility. Use DMSO or methanol for stock solutions (10–50 mM) .
  • Purification:
    • Flash Chromatography: Use silica gel with a gradient of ethyl acetate/hexanes (1:4 to 1:1).
    • Recrystallization: Dissolve in hot ethanol, then slowly add water until cloudiness appears .
  • Analytical Purity: Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile) with >98% purity .

Advanced: How to investigate the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces and quantify electron-withdrawing effects .
  • Kinetic Studies: Compare reaction rates (e.g., nucleophilic substitution) with non-fluorinated analogs. Monitor intermediates via LC-MS .
  • Hammett Analysis: Correlate substituent σ values with reaction rates to quantify electronic contributions .

Key Insight: The trifluoromethyl group reduces electron density at the phenyl ring, favoring electrophilic attack at meta positions .

Advanced: How to address low yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling or transition-metal-free conditions with KI/DMSO .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states.
  • Microwave-Assisted Synthesis: Apply controlled heating (100–150°C) to reduce reaction time and improve yields .

Troubleshooting: Characterize byproducts via HRMS to identify competing pathways (e.g., elimination vs. substitution).

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